molecular formula C22H46BrN2+ B14478992 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 66264-47-9

1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide

Cat. No.: B14478992
CAS No.: 66264-47-9
M. Wt: 418.5 g/mol
InChI Key: IEJQLVTWQKUALF-UHFFFAOYSA-M
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Description

1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. The octyl groups attached to the nitrogen atoms enhance its hydrophobicity, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with octyl bromide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent such as methanol, followed by the addition of octyl bromide under vigorous stirring. The reaction mixture is then stirred overnight at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as NMR and HPLC to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated derivatives, while oxidation can produce N-oxides.

Mechanism of Action

The mechanism of action of 1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its ability to act as a strong nucleophile and a good leaving group. The nitrogen atoms in the bicyclic framework can participate in nucleophilic attacks, facilitating various chemical transformations. Additionally, the octyl groups enhance its hydrophobic interactions, making it effective in phase-transfer catalysis .

Properties

CAS No.

66264-47-9

Molecular Formula

C22H46BrN2+

Molecular Weight

418.5 g/mol

IUPAC Name

1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C22H46N2.BrH/c1-3-5-7-9-11-13-15-23-17-20-24(21-18-23,22-19-23)16-14-12-10-8-6-4-2;/h3-22H2,1-2H3;1H/q+2;/p-1

InChI Key

IEJQLVTWQKUALF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCC.[Br-]

Origin of Product

United States

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